molecular formula C17H22Cl2O3 B3025182 2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-95-1

2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025182
CAS No.: 898756-95-1
M. Wt: 345.3 g/mol
InChI Key: FRVDSDMYIZKZEW-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is an organic compound with the molecular formula C17H22Cl2O3 It is a member of the valerophenone family, characterized by the presence of a valerophenone core structure substituted with dichloro and dioxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically involves the reaction of 2’,5’-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-methanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antimicrobial properties may result from disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
  • 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
  • 1,3-Dichloro-5,5-dimethylhydantoin

Uniqueness

2’,5’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is unique due to its specific substitution pattern on the valerophenone core, which imparts distinct chemical and biological properties. The presence of both dichloro and dioxane groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-9-12(18)7-8-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVDSDMYIZKZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646056
Record name 1-(2,5-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-95-1
Record name 1-(2,5-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 4
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 5
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2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 6
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

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